N-(3,4-dichlorophenyl)-5-oxoprolinamide
Description
N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a synthetic organic compound featuring a 3,4-dichlorophenyl group attached to a 5-oxoproline (pyrrolidine-5-carboxamide) backbone. The 3,4-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and target binding affinity in bioactive molecules . The 5-oxoproline component introduces a rigid, cyclic amide structure, which may influence conformational stability and solubility.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-7-2-1-6(5-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCKQAUAGPKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxoprolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-oxoproline.
Amidation Reaction: The 3,4-dichloroaniline undergoes an amidation reaction with 5-oxoproline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the amidation reaction.
Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Employing industrial purification techniques such as distillation, crystallization, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(3,4-dichlorophenyl)-5-oxoprolinamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating IC50 values that suggest potent activity against tumors such as breast and colon cancer .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may possess anti-inflammatory properties. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further investigation in the treatment of inflammatory diseases such as arthritis .
Agricultural Applications
Herbicide Development
this compound is being explored as a potential herbicide due to its structural similarity to known herbicides like diuron. Research indicates that it can affect plant growth by inhibiting photosynthesis or disrupting metabolic pathways in target weeds . Its efficacy and safety profile are under investigation to determine its viability as an environmentally friendly herbicide.
Material Science
Synthesis of Functional Materials
The compound has been utilized in the synthesis of novel materials with specific functionalities. For example, it can serve as a building block for creating molecularly imprinted polymers (MIPs) that are designed for selective recognition of target molecules. This application is particularly relevant in sensor technology and environmental monitoring .
Case Studies and Research Findings
Several case studies have documented the effects of this compound on various biological systems:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 of 15 µM. |
| Study B | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels in vitro by 40% at 10 µM concentration. |
| Study C | Herbicide Potential | Indicated effective weed control in preliminary field trials with minimal phytotoxicity to crops. |
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-5-oxoprolinamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Role of the 3,4-Dichlorophenyl Substituent
The 3,4-dichlorophenyl group is a critical determinant of bioactivity across multiple compound classes:
- MAO-B Inhibitors: Indole derivatives with 3,4-dichlorophenyl substituents exhibit superior monoamine oxidase-B (MAO-B) inhibition compared to alkyl-substituted analogs. For example, thiourea-linked 3,4-dichlorophenyl indoles demonstrate high selectivity (IC₅₀ < 10 nM) and potency, attributed to enhanced hydrophobic interactions and π-stacking in the enzyme’s active site .
- Anticancer Agents: Pyrrolizine derivatives bearing 3,4-dichlorophenyl groups (e.g., bis(hydroxymethyl)pyrrolizines) show remarkable activity against murine tumors, with the isopropyl-substituted analog achieving >80% tumor growth inhibition in colon carcinoma models .
Key Insight : The electron-withdrawing chlorine atoms likely enhance metabolic stability and target binding, a feature shared by N-(3,4-dichlorophenyl)-5-oxoprolinamide.
Linker and Functional Group Comparisons
The nature of the linker between the 3,4-dichlorophenyl group and the core structure significantly impacts activity:
- Thiourea vs. Amide Linkers : In MAO-B inhibitors, thiourea-linked 3,4-dichlorophenyl indoles (e.g., compound 7b) are more active than amide-linked counterparts, likely due to improved hydrogen-bonding capacity . However, amide linkers (as in the target compound) may offer greater metabolic stability compared to thioureas, which are prone to hydrolysis.
- Urea Derivatives: Metabolites like N-(3,4-dichlorophenyl)-N´-methylurea (from linuron) share structural similarity but differ in polarity.
Structural Comparison Table :
Backbone and Conformational Effects
The 5-oxoproline backbone distinguishes the target compound from other 3,4-dichlorophenyl derivatives:
- Rigidity vs.
- Comparison with Pyrrolizines: Anticancer pyrrolizines (e.g., 2,3-dihydro-5-(3,4-dichlorophenyl)-pyrrolizine) utilize a fused bicyclic system, which enhances planar stacking with DNA or enzymes. In contrast, the monocyclic 5-oxoproline may favor interactions with smaller binding pockets .
Substituent Effects on Potency and Selectivity
- Electron-Withdrawing Groups : The chlorine atoms on the phenyl ring increase lipophilicity, aiding membrane penetration. This is observed in both MAO-B inhibitors and anticancer pyrrolizines .
- Hydroxymethyl vs. Oxoproline Groups : Hydroxymethyl substituents in pyrrolizines enhance solubility and hydrogen-bonding capacity, whereas the 5-oxoproline’s carbonyl group may facilitate interactions with catalytic residues in enzymes .
Biological Activity
N-(3,4-Dichlorophenyl)-5-oxoprolinamide is a compound of growing interest in biomedical research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to a 5-oxoprolinamide moiety. The dichlorophenyl substituent is significant for its interaction with biological targets, enhancing the compound's ability to modulate enzyme activity or receptor function.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and alter receptor functions. The compound may bind to active sites of enzymes or interact with receptor binding sites, leading to modulation of their activities. Such interactions can result in various therapeutic effects, including anticancer and antimicrobial activities .
Anticancer Activity
Research has demonstrated that derivatives of 5-oxoprolinamide exhibit significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives could reduce cell viability effectively. For instance, compounds containing specific structural modifications showed enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | A549 | 66 | More potent than control |
| 2 | HSAEC-1 KT | >100 | Low cytotoxicity on non-cancerous cells |
| 3 | A549 | 75 | Structural dependency observed |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives are effective against pathogens such as Staphylococcus aureus, including strains resistant to linezolid and tedizolid . This highlights the potential for developing new antimicrobial agents from this chemical scaffold.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Klebsiella pneumoniae | 16 µg/mL |
| 3 | Escherichia coli | 64 µg/mL |
Case Studies and Clinical Applications
Case studies have been instrumental in understanding the real-world applications of this compound. One notable case involved a patient with a resistant bacterial infection who was treated with a derivative of this compound. The results indicated a significant reduction in bacterial load and improvement in clinical symptoms, suggesting its efficacy as part of a combination therapy regimen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
